Vinpocetin

Übersicht

Beschreibung

Vinpocetin ist ein synthetisches Derivat des Vinca-Alkaloids Vincamin, das aus den Samen von Voacanga africana oder den Blättern von Vinca minor (Kleines Immergrün) gewonnen wird . Es ist bekannt für seine potenziellen therapeutischen Anwendungen bei der Behandlung von zerebrovaskulären Erkrankungen wie Schlaganfall und Demenz . This compound wird unter verschiedenen Handelsbezeichnungen vermarktet, darunter Cavinton in Europa und Calan in Japan .

Wissenschaftliche Forschungsanwendungen

Vinpocetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: This compound wird in großem Umfang zur Behandlung von zerebrovaskulären Erkrankungen, zum neuroprotektiven Schutz, zu entzündungshemmenden Zwecken, zu Anti-Aging-Interventionen, zur Behandlung von Schlaflosigkeit und zu antidepressiven Wirkungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere Wege :

Blockierung von Natriumkanälen: this compound blockiert Natriumkanäle, wodurch die neuronale Erregbarkeit verringert wird.

Reduktion des zellulären Kalziumeinstroms: this compound reduziert den Einstrom von Kalziumionen in die Zellen und schützt Neuronen vor Kalzium-vermittelten Schäden.

Antioxidative Aktivität: This compound zeigt antioxidative Eigenschaften, reduziert oxidativen Stress und schützt Zellen vor Schäden.

Inhibition des Phosphodiesterase-Enzyms 1 (PDE-1): This compound hemmt PDE-1, was zu erhöhten cAMP-Spiegeln im Gehirn führt.

Wirkmechanismus

Target of Action

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine , primarily targets the phosphodiesterase enzyme 1 (PDE-1) . It also interacts with sodium channels and calcium influx . Furthermore, it has been found to have an effect on mitochondrial mechanisms , including mitochondrial calcium efflux .

Mode of Action

Vinpocetine’s mode of action involves several potential effects: blockage of sodium channels , reduction of cellular calcium influx , and antioxidant activity . It inhibits PDE-1, leading to an increase in cAMP and cGMP levels . This inhibition of PDE-1 and the subsequent increase in cyclic nucleotides can activate a series of kinases that phosphorylate transcription factors, leading to the expression of plasticity-related genes .

Biochemical Pathways

Vinpocetine affects various biochemical pathways. It inhibits the expression of nuclear factor kappa B (NF-κB) through stabilization of IκB, an inhibitor of NF-κB . This leads to a reduction in the release of pro-inflammatory cytokines from macrophages . Additionally, it has been suggested that vinpocetine can inhibit PDE-1 in isolated rabbit aorta , and prevent IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .

Pharmacokinetics

Vinpocetine is quickly absorbed after oral ingestion and rapidly crosses the blood-brain barrier, allowing it to directly affect brain function . It has a short half-life of around 2 to 4 hours, which means it is quickly metabolized and eliminated from the body . The main and active metabolite of vinpocetine is apovincaminic acid (AVA) . A population pharmacokinetic model for AVA has been proposed based on a study in healthy volunteers with three different formulations of vinpocetine .

Result of Action

The molecular and cellular effects of vinpocetine’s action are diverse. It has been shown to have neuroprotective effects , reducing neuroinflammation and improving synaptic plasticity and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +\u20092 overloads . Furthermore, it has been found to have anti-inflammatory properties , blocking monocyte adhesion and migration by inhibiting the expression of pro-inflammatory cytokines .

Action Environment

The action, efficacy, and stability of vinpocetine can be influenced by various environmental factors. Inflammation is a key factor at all stages of atherosclerosis progression, a condition that vinpocetine has been shown to be effective against . Cells involved in the pathogenesis of atherosclerosis are activated by soluble factors and cytokines that influence the development of the disease . Therefore, the anti-inflammatory properties of vinpocetine can play a significant role in its efficacy in such environments.

Biochemische Analyse

Biochemical Properties

Vinpocetine is known to interact with several enzymes, proteins, and other biomolecules. One of its main mechanisms is by inhibiting the enzyme phosphodiesterase type 1 (PDE1), which results in increased levels of cyclic adenosine monophosphate (cAMP) in the brain . It also has anti-inflammatory and antioxidant effects by inhibiting the expression of nuclear factor kappa B (NF-κB) .

Cellular Effects

Vinpocetine has been shown to have various effects on different types of cells and cellular processes. It increases blood flow and oxygen levels in the brain . It also increases microcirculation, feeding individual brain cells more oxygen and nutrients . In addition, it has been shown to have neuroprotective effects in various disease models, including Alzheimer’s disease and Parkinson’s disease .

Molecular Mechanism

Vinpocetine’s mechanism of action involves multiple pathways. It blocks sodium channels, reduces cellular calcium influx, and exhibits antioxidant activity . It also inhibits PDE1, preventing IκB degradation and the subsequent translocation of NF-κB to the cell nucleus .

Temporal Effects in Laboratory Settings

Vinpocetine has been shown to reduce the metabolic demand of the retina following ex vivo hypoxia and ischemia to normal levels based on lactate dehydrogenase activity . It also significantly prevented the Aβ effects on long-term potentiation (LTP), indicating that it can be neuroprotective against harmful consequences of Aβ on hippocampal synaptic plasticity .

Dosage Effects in Animal Models

In animal models, vinpocetine has shown protective and restorative effects against neuronal injury by reducing neuroinflammation, improving synaptic plasticity, and cerebral blood flow . It protects dopaminergic neurons by reducing oxidative stress, lipid peroxidation, glutamate neurotoxicity, and regulation of Ca +2 overloads .

Metabolic Pathways

Vinpocetine is involved in several metabolic pathways. It inhibits PDE1, which improves cyclic adenosine monophosphate (cAMP)/cyclic guanosine monophosphate (cGMP) signaling in the dopaminergic neurons of the substantia nigra (SN) .

Transport and Distribution

Vinpocetine is readily absorbed from the gastrointestinal tract and has good blood-brain barrier penetration profile . The peak plasma levels are reached at about one hour after oral administration .

Vorbereitungsmethoden

Vinpocetin wird in mehreren Schritten synthetisiert. Ein gängiges Verfahren umfasst die folgenden Schritte :

Ausgangsmaterial: Vincamin wird als Ausgangsmaterial verwendet.

Reaktion mit Methylsulfonylchlorid: Vincamin wird in Gegenwart von Triethylamin in einem Eiswasserbad mit Methylsulfonylchlorid umgesetzt.

Bildung eines Zwischenprodukts: Die Reaktionsmischung wird gerührt und dann auf Raumtemperatur erwärmt, gefolgt von weiterem Rühren, um ein Zwischenprodukt zu bilden.

Zugabe von Ethanol: Das Zwischenprodukt wird dann in Gegenwart von Natriumethoxid mit absolutem Ethanol umgesetzt.

Endprodukt: Die Reaktionsmischung wird in einem Ölbad erhitzt und das Endprodukt, this compound, wird nach mehreren Reinigungsschritten erhalten.

Industrielle Produktionsverfahren beinhalten großtechnische Synthese- und Reinigungsprozesse, um die Stabilität und Qualität von this compound zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Vinpocetinderivate mit potenziellen therapeutischen Anwendungen .

Analyse Chemischer Reaktionen

Vinpocetine undergoes various chemical reactions, including:

Oxidation: Vinpocetine can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert vinpocetine into reduced forms with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are vinpocetine derivatives with potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

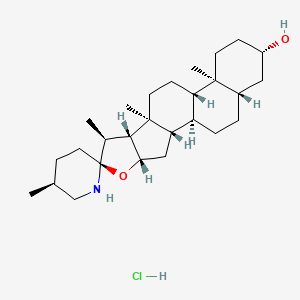

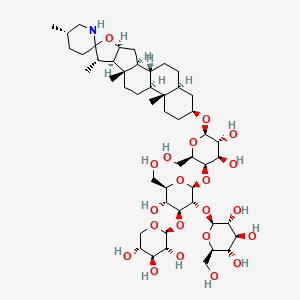

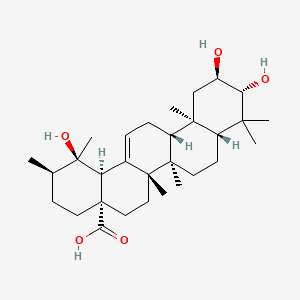

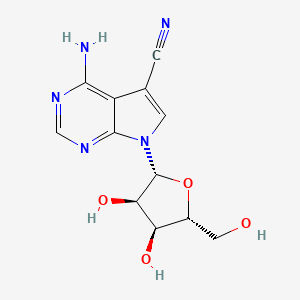

Vinpocetin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Vincamin und anderen Vinca-Alkaloiden . Während Vincamin der natürliche Vorläufer von this compound ist, besitzt this compound aufgrund seiner synthetischen Modifikationen verbesserte pharmakologische Eigenschaften . Weitere ähnliche Verbindungen sind:

Vincamin: Das natürliche Alkaloid, von dem this compound abgeleitet ist.

Vincristin: Ein weiteres Vinca-Alkaloid mit antineoplastischen Eigenschaften.

Vinblastin: Ein Vinca-Alkaloid, das in der Krebsbehandlung eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seinen vielfältigen therapeutischen Anwendungen .

Eigenschaften

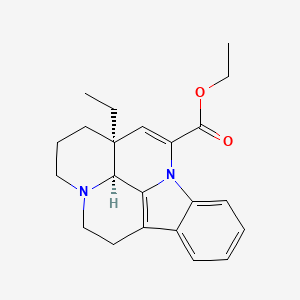

IUPAC Name |

ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCQMVWWZOMLN-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023740 | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42971-09-5 | |

| Record name | Vinpocetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinpocetine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinpocetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | vinpocetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinpocetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinpocetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINPOCETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

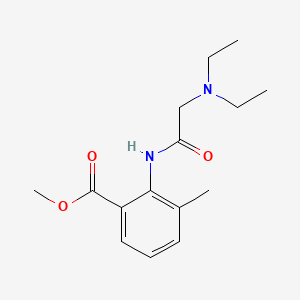

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

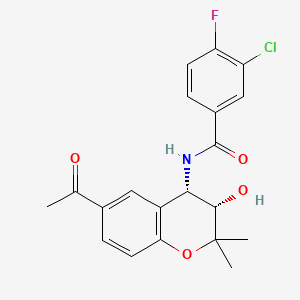

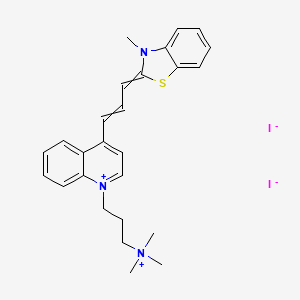

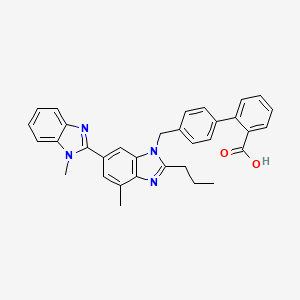

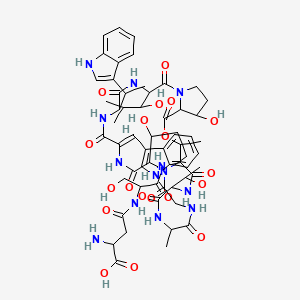

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.